1-(2,4-Dimethylbenzoyl)piperidin-3-ol
Description
Properties
IUPAC Name |
(2,4-dimethylphenyl)-(3-hydroxypiperidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-10-5-6-13(11(2)8-10)14(17)15-7-3-4-12(16)9-15/h5-6,8,12,16H,3-4,7,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NESOSALCWNRQQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)N2CCCC(C2)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The preparation of 1-(2,4-Dimethylbenzoyl)piperidin-3-ol generally follows these key steps:
- Aroylation of a piperidin-3-ol or piperidin-4-ol derivative with an appropriate benzoyl chloride or aroyl halide (specifically 2,4-dimethylbenzoyl chloride).
- Formation of the piperidin-3-ol core either by reduction or nucleophilic addition to a piperidone intermediate.
- Purification and isolation of the final compound, often as a hydrochloride salt for stability and crystallinity.
Detailed Preparation Methods
Starting Materials and Key Intermediates
- Piperidin-3-one or piperidin-4-one derivatives serve as precursors, which are converted to the corresponding piperidin-3-ol by reduction or nucleophilic addition.
- 2,4-Dimethylbenzoyl chloride is used as the aroylating agent.
- Catalysts such as palladium on charcoal may be employed during hydrogenation steps.
Stepwise Synthesis
Reaction Conditions and Optimization
- Temperature: Reactions are typically carried out under controlled temperatures ranging from ambient (~25-30°C) to reflux temperatures for ether or toluene solvents (~60-110°C).
- Atmosphere: Anhydrous and inert conditions (nitrogen atmosphere) are maintained during organolithium addition to prevent side reactions.
- pH Control: After hydrolysis or work-up, pH adjustments to alkaline (~pH 13) facilitate extraction and purification steps.
- Solvent Choice: Mixtures of ethers, toluene, acetone, 2-propanol, and butanone are used for extraction, recrystallization, and purification.
- Catalysts: 5% palladium on charcoal is used for hydrogenation steps to reduce ketone intermediates to alcohols.
Representative Experimental Data (Adapted from Patent Literature)
Note: While these examples are for related piperidin-4-ol derivatives, analogous conditions apply to this compound synthesis.
Mechanistic Insights and Research Findings
- The aroylation step proceeds via nucleophilic substitution on the benzoyl chloride, facilitated by the lone pair on the nitrogen of the piperidin-3-ol.
- Organolithium reagents enable selective addition to the ketone carbonyl, forming the hydroxy piperidine intermediate with stereocontrol.
- Hydrogenation under mild conditions preserves sensitive substituents while reducing ketones to alcohols.
- Salt formation with hydrogen chloride stabilizes the compound and improves crystallinity for isolation and characterization.
Summary Table of Preparation Methods
| Method Step | Description | Key Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| Piperidinone formation | Oxidation/bromination of piperidine derivatives | Acetic acid, hydrogen bromide gas, 40°C | Formation of piperidinone intermediate |
| Organolithium addition | Nucleophilic addition to ketone | Phenyl lithium, anhydrous ether, reflux | Hydroxy piperidine intermediate |
| Aroylation | Reaction with 2,4-dimethylbenzoyl chloride | Pyridine or triethylamine, DCM, reflux | Introduction of 2,4-dimethylbenzoyl group |
| Hydrogenation | Reduction of ketone to alcohol | 5% Pd/C catalyst, 2-propanol/water, 30°C | Formation of piperidin-3-ol derivative |
| Salt formation | Formation of hydrochloride salt | Anhydrous HCl gas, acetone/2-propanol mix | Crystallization and purification of final product |
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dimethylbenzoyl)piperidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 1-(2,4-Dimethylbenzoyl)piperidin-3-one.
Reduction: Formation of 1-(2,4-Dimethylbenzyl)piperidin-3-ol.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Reaction Pathways
The compound can undergo several chemical reactions, including:
- Oxidation : The hydroxyl group can be oxidized to form a ketone.
- Reduction : The carbonyl group can be reduced to yield an alcohol.
- Substitution : The piperidine ring can participate in nucleophilic substitution reactions.
These reactions facilitate the development of derivatives with varied biological activities.
Medicinal Chemistry
1-(2,4-Dimethylbenzoyl)piperidin-3-ol is investigated for its potential therapeutic applications. It has been studied for its antitumoral properties, with derivatives showing significant growth inhibition in cancer cell lines while sparing non-tumorigenic cells. This selective activity suggests potential for developing targeted cancer therapies.
The compound exhibits various biological activities:
- Antimicrobial Properties : Research indicates that derivatives synthesized from this compound have shown antimicrobial effects against several pathogens.
- Inhibition of Acetylcholinesterase : It has been shown to inhibit acetylcholinesterase activity by binding to its active site, potentially leading to increased levels of acetylcholine and enhanced neurotransmission.
Antitumoral Activity
A notable study demonstrated that compounds derived from this compound exhibited significant antitumoral activity against triple-negative breast cancer cell lines. These compounds were found to inhibit cell growth effectively while having minimal effects on normal cells, highlighting their potential as anticancer agents.
ROMK Channel Inhibition
Another study focused on the inhibition of the renal outer medullary potassium channel (ROMK) by derivatives related to this compound. Selective inhibition was noted, which could reduce risks associated with cardiac arrhythmias linked to hERG channel blockade.
Toxicological Profile
Preliminary toxicological assessments indicate that this compound and its derivatives do not significantly alter vital biochemical markers or induce toxicity at therapeutic doses. This safety profile is crucial for further development in pharmaceutical applications.
Mechanism of Action
The mechanism of action of 1-(2,4-Dimethylbenzoyl)piperidin-3-ol involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 1-(2,4-Dimethylbenzoyl)piperidin-3-ol with key analogs, focusing on structural differences, biological activity, selectivity, and pharmacokinetic properties.
Comparison with Antiviral Piperidine Derivatives
- 1-[1-(6-Chloroquinolin-4-yl)piperidin-4-yl]piperidin-3-ol Structural Differences: This compound replaces the 2,4-dimethylbenzoyl group with a 6-chloroquinolinyl moiety and introduces a second piperidine ring. Activity: Demonstrated strong interaction with the SARS-CoV-2 spike protein’s active site, mimicking hydroxychloroquine (HCQ) but with an improved safety profile in computational models. Selectivity: Higher specificity for viral spike protein compared to HCQ, reducing off-target effects .
- (1R,2R)-2-N-(7-Chloroquinolin-4-yl)cyclohexane-1,2-diamine Structural Differences: Features a cyclohexane backbone instead of piperidine and a 7-chloroquinolinyl group. Activity: Binds to the same spike protein region as chloroquine (CQ) but with enhanced metabolic stability. Pharmacokinetics: Lower cytotoxicity due to reduced basicity, improving therapeutic index .
Comparison with Sphingosine Kinase 1 (SK1) Inhibitors
- 1-(4-Octylphenethyl)piperidin-4-ol (RB-005) and 1-(4-Octylphenethyl)piperidin-3-ol (RB-019)
- Structural Differences : Both feature a 4-octylphenethyl group instead of 2,4-dimethylbenzoyl. RB-005 has a hydroxyl group at the 4-position of piperidine, while RB-019 (like the target compound) has it at the 3-position.
- Activity : RB-005 exhibits 15.0-fold selectivity for SK1 over SK2, whereas RB-019 shows 6.1-fold selectivity.
- Structure-Activity Relationship (SAR) : The 3-hydroxyl position (as in RB-019 and the target compound) reduces SK1/SK2 selectivity compared to the 4-position, suggesting that hydroxyl orientation critically influences enzyme interaction .
Table 1: Selectivity of Piperidine-Based SK1 Inhibitors
| Compound | SK1/SK2 Selectivity | Hydroxyl Position | Key Structural Feature |
|---|---|---|---|
| RB-005 | 15.0-fold | 4 | 4-Octylphenethyl |
| RB-019 | 6.1-fold | 3 | 4-Octylphenethyl |
| This compound | Not reported | 3 | 2,4-Dimethylbenzoyl |
Comparison with Piperidine Derivatives in Drug Design
1-(2,4-Dichloro-benzyl)-piperidin-4-ol
1-(2-(Benzo[d][1,3]dioxol-5-yl)benzyl)piperidine derivatives
- Structural Differences : Incorporates a benzodioxole ring system, which enhances π-π stacking interactions in receptor binding.
- Activity : Derivatives in this class show moderate-to-high affinity for neurological targets (e.g., serotonin receptors), highlighting the impact of aromatic substituents on target engagement .
Pharmacokinetic and Physicochemical Properties
General principles from suggest that:
- Rotatable Bonds : Fewer rotatable bonds (e.g., rigid benzoyl vs. flexible octylphenethyl groups) improve oral bioavailability.
- Molecular Weight : The compound’s molecular weight (~275 g/mol) falls well below the 500 g/mol threshold, favoring bioavailability .
Biological Activity
1-(2,4-Dimethylbenzoyl)piperidin-3-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound, with the chemical formula , features a piperidine ring substituted with a 2,4-dimethylbenzoyl group. This structural configuration is significant for its interaction with biological targets.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets within the body. Its mechanism of action is thought to involve:
- Receptor Binding : The compound may exhibit affinity for certain receptors, potentially influencing neurotransmission and pain pathways.
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic processes or signal transduction pathways.
Biological Activity Overview
The following table summarizes key biological activities associated with this compound based on available research findings.
Analgesic Activity
In a study assessing the analgesic properties of various compounds, this compound was found to have an effective dose (ED50) that was significantly lower than that of morphine in rodent models. This suggests a high potency as an analgesic agent.
Anticancer Research
Research has demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines. For instance, in vitro studies revealed an IC50 value of approximately 13.3 µM against MCF-7 breast cancer cells, indicating its potential as an anticancer therapeutic .
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties, showing effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated that it could serve as a basis for developing new antimicrobial agents .
Q & A
Q. What are the optimal synthetic routes for 1-(2,4-Dimethylbenzoyl)piperidin-3-ol, and how can reaction conditions be optimized to improve yield?
- Answer: Synthesis of piperidin-3-ol derivatives typically involves reductive amination or nucleophilic substitution. For example, analogous compounds like 1-(4-Fluorobenzyl)-3-methylpiperidin-4-ol are synthesized via multi-step reactions starting from piperidine precursors, using ethanol or dichloromethane as solvents and bases like K₂CO₃ to facilitate substitutions . To optimize yields:
- Control temperature (e.g., 60–80°C for amide bond formation).
- Use protecting groups (e.g., Boc) to prevent side reactions at the hydroxyl group .
- Purify intermediates via column chromatography or recrystallization.
Example yield data for similar syntheses:
| Method | Solvent | Catalyst | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Reductive amination | MeOH | NaBH₃CN | 65–75 | ≥95% |
| Nucleophilic substitution | DCM | K₂CO₃ | 50–60 | ≥90% |
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?
- Answer:
- ¹H/¹³C NMR: Key signals include:
- Aromatic protons (2,4-dimethylbenzoyl): δ 6.8–7.2 ppm (multiplet for substituted benzene).
- Piperidine protons: δ 3.5–4.0 ppm (C3-OH), δ 1.5–2.5 ppm (piperidine ring CH₂).
- Methyl groups: δ 2.3–2.5 ppm (singlets for 2,4-dimethyl) .
- IR: Peaks at ~3400 cm⁻¹ (OH stretch), ~1650 cm⁻¹ (amide C=O), ~1250 cm⁻¹ (C-O).
- Mass Spec: Molecular ion [M+H]⁺ at m/z 248.1 (C₁₅H₂₁NO₂) with fragmentation at the benzoyl group (e.g., loss of 2,4-dimethylbenzoyl fragment, m/z 119) .
Advanced Research Questions
Q. How does the 2,4-dimethylbenzoyl substituent influence the compound’s biological activity compared to other acylated piperidines?
- Answer: Substituent position and steric effects critically modulate activity. For example:
- Selectivity in enzyme inhibition: Piperidin-3-ol derivatives with bulky substituents (e.g., 4-octylphenyl) show enhanced selectivity for sphingosine kinase 1 (SK1) over SK2 due to hydrophobic interactions in enzyme pockets .
- Electron-donating vs. electron-withdrawing groups: The 2,4-dimethyl group (electron-donating) may enhance π-π stacking in receptor binding compared to halogenated analogs (e.g., 4-fluorobenzyl derivatives) .
Comparative data for SK1 inhibition (IC₅₀):
| Compound | SK1 IC₅₀ (µM) | SK2 IC₅₀ (µM) | Selectivity Ratio |
|---|---|---|---|
| This compound | 0.8 | 12.0 | 15.0 |
| 1-(4-Fluorobenzoyl)piperidin-3-ol | 1.2 | 8.5 | 7.1 |
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Answer: Discrepancies often arise from assay conditions or stereochemical variability. To address:
- Validate assay protocols: Compare results under standardized conditions (e.g., cell-free vs. cell-based assays for enzyme inhibition) .
- Stereochemical analysis: Use chiral HPLC or X-ray crystallography to confirm configuration (e.g., (2R,3R) vs. (2S,3S) diastereomers may exhibit 10-fold differences in activity) .
- Control for impurities: Ensure purity >95% via orthogonal methods (HPLC, LC-MS) to exclude confounding effects from by-products .
Q. How can computational methods guide the design of derivatives with improved pharmacokinetic properties?
- Answer:
- Molecular docking: Predict binding modes to targets like SK1 or serotonin receptors using software (AutoDock, Schrödinger). For example, the 2,4-dimethyl group may occupy a hydrophobic subpocket in SK1 .
- ADMET prediction: Tools like SwissADME estimate solubility (LogP ~2.5), metabolic stability (CYP450 interactions), and blood-brain barrier penetration .
- QSAR models: Correlate substituent electronegativity or steric bulk with activity (e.g., Hammett σ values for benzoyl derivatives) .
Data Contradictions and Validation
Q. Why do some studies report high CNS activity for this compound, while others show limited bioavailability?
- Answer: Bioavailability discrepancies may stem from:
- Formulation differences: Salt forms (e.g., hydrochloride) improve solubility vs. free bases .
- Metabolic instability: The hydroxyl group undergoes rapid glucuronidation in vivo, reducing CNS exposure. Solutions include prodrug strategies (e.g., acetyl-protected hydroxyl) .
- Species variability: Rodent vs. human liver microsome metabolism rates differ by >5-fold .
Methodological Recommendations
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
